![molecular formula C16H13FN4O B5520820 4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

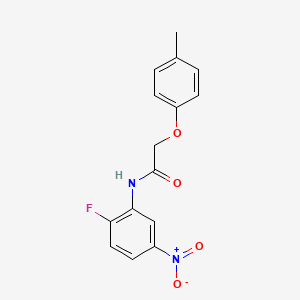

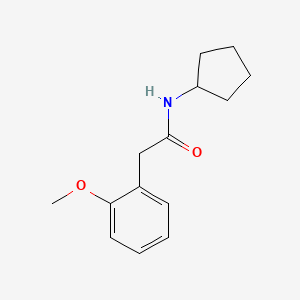

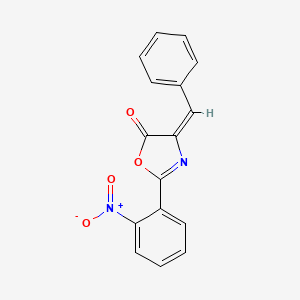

The synthesis of related fluorinated benzamide compounds involves various chemical strategies, including microwave-assisted synthesis, Fries rearrangement, and nucleophilic substitution reactions. For example, Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of fluorinated benzamide through microwave-assisted Fries rearrangement, highlighting the efficiency of modern synthetic techniques (Moreno-Fuquen et al., 2019). Similarly, Meiresonne et al. (2015) explored the synthesis of 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, showcasing the versatility of fluorinated compounds in heterocyclic synthesis (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated benzamide derivatives has been elucidated through crystallographic analysis, revealing the influence of fluorine atoms on molecular conformation and stability. Liang (2009) synthesized a related compound, providing detailed insights into its orthorhombic crystal structure and molecular interactions, which are crucial for understanding the compound's reactivity and properties (Liang, 2009).

Aplicaciones Científicas De Investigación

Antimicrobial and Antipathogenic Activities

Several studies have highlighted the antimicrobial properties of fluorinated benzamide derivatives. For instance, compounds similar to 4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide have been synthesized and evaluated for their antimicrobial screening against a range of bacterial and fungal strains. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, underscoring the role of the fluorine atom in enhancing antimicrobial effectiveness. Specifically, certain derivatives displayed potent activity at minimal inhibitory concentrations (MICs) against specific bacterial strains and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antipathogenic Activity

Research on thiourea derivatives incorporating fluorine atoms has demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities. These findings suggest the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties, providing a strategic approach to combating infections associated with biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Imaging and Therapy Applications

Fluorine-substituted benzamide derivatives have also been explored for their imaging and therapeutic applications. For example, certain fluorinated compounds have been synthesized as potential anti-HIV-1 and CDK2 inhibitors, demonstrating not only antiviral activities in vitro but also significant CDK2 inhibition activity. These compounds, particularly those with dual anti-HIV and anticancer activities, highlight the versatility of fluorine-substituted benzamides in therapeutic applications (Makki, Abdel-Rahman, & Khan, 2014).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for its potential use in medical applications, given the observed activity of similar compounds against cancer cell lines .

Propiedades

IUPAC Name |

4-fluoro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c1-21-10-18-20-15(21)12-3-2-4-14(9-12)19-16(22)11-5-7-13(17)8-6-11/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZFPKWPWMNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)

![7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5520756.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)